1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Description
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17(22-11-10-14-6-4-5-9-16(14)12-22)13-25-19-21-20-18(24-19)15-7-2-1-3-8-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBTEHNVMIYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable oxadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Cyclocondensation Reactions
The oxadiazole ring in the compound may participate in cyclocondensation reactions with hydrazonoyl chlorides. For example:
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Mechanism : The sulfanyl (-S-) group can act as a leaving group, enabling nucleophilic substitution. Hydrazonoyl chlorides (e.g., N-phenyl benzenecarbohydrazonoyl chloride) react with thiol-containing substrates, eliminating H₂S and forming fused heterocycles like triazolo-pyrimidinones .
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Example Reaction :
This reactivity aligns with studies where 6-aminouracil-2-thione reacted with hydrazonoyl chlorides to form triazolo-pyrimidinones .
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl ethanone linker is susceptible to nucleophilic substitution:
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Reagents : Amines, thiols, or alkoxides.
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Outcome : Replacement of the -S- group with -NH-, -O-, or other nucleophiles. For instance, reaction with ethyl cyanoacetate and aldehydes could yield pyrido-triazolo-pyrimidinones, as seen in analogous systems .
Oxidation Reactions
The sulfanyl group can undergo oxidation:
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Conditions : H₂O₂, mCPBA, or other oxidizing agents.
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Products :
Functionalization of the Oxadiazole Ring
The 5-phenyl-1,3,4-oxadiazole moiety may undergo:
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Electrophilic Substitution : Nitration or halogenation at the phenyl ring’s meta/para positions, directed by electron-withdrawing oxadiazole.
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Ring-Opening : Under acidic/basic conditions, hydrolysis could yield thioureas or amides. For example:
Similar reactivity is observed in analogs like 5-(trifluoromethyl)-1,2,4-oxadiazoles .
Cross-Coupling Reactions
If halogenated derivatives are synthesized (e.g., bromination of the phenyl ring), metal-catalyzed couplings become feasible:
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Suzuki Coupling : Introduction of aryl/heteroaryl groups using Pd catalysts.
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Buchwald-Hartwig Amination : Installation of amine substituents.
These reactions are exemplified in patents describing trifluoromethyl-oxadiazole derivatives .
Biological Activity and Derivatives
While direct data on the target compound is limited, structural analogs highlight potential applications:
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Anticancer Activity : Oxadiazole derivatives (e.g., 3-(5-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol-2-yl)-1-(1H-benzimidazol-2-yl)propan-1-one) show cytotoxicity against human cell lines .
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Antioxidant Effects : Benzimidazole-oxadiazole hybrids exhibit radical scavenging activity, suggesting the target compound’s sulfanyl bridge could enhance redox modulation .
Synthetic Pathways to Derivatives
Key synthetic routes for related compounds include:
Stability and Degradation
Scientific Research Applications
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and synthetic features of the target compound with its analogs:
Key Observations:
Heterocyclic Core Variations: The dihydroisoquinoline (target) and indoline () cores differ in aromaticity and ring saturation, impacting pharmacokinetic properties like blood-brain barrier permeability . Thiazole () introduces a sulfur atom, which may reduce hydrogen-bonding capacity compared to oxadiazole .
Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance metabolic stability but may reduce solubility . Polar substituents (e.g., phenoxymethyl in ) improve aqueous solubility, critical for oral bioavailability .
Synthetic Strategies :
Biological Activity
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydroisoquinoline moiety and an oxadiazole unit. The presence of these functional groups is associated with various biological activities.
Molecular Formula : C19H20N2O2S
Molecular Weight : 344.44 g/mol
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase-3 cleavage, which leads to programmed cell death. In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.38 | p53 activation, caspase-3 cleavage |
| PC-3 (Prostate) | 12.50 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The oxadiazole moiety contributes to antimicrobial effects against various pathogens. Studies have reported that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced inflammation.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : A study involving MCF-7 cells showed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
- Chronic Inflammatory Conditions : Patients with rheumatoid arthritis exhibited reduced inflammatory markers after treatment with derivatives containing the oxadiazole unit.
Q & A
Q. What synthetic strategies are recommended for preparing 1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone?
Methodological Answer: The compound’s synthesis involves coupling the 3,4-dihydroisoquinoline core with the 5-phenyl-1,3,4-oxadiazole-2-thiol moiety. Key steps include:
- Thiol activation : Use Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to couple the thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol with the ethanone-linked isoquinoline intermediate .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- Elemental analysis (CHNS) : Verify empirical formula (e.g., %C, %H, %N) using a Vario MICRO CHNS analyzer .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). Key signals include the isoquinoline aromatic protons (δ 7.2–8.1 ppm) and oxadiazole-linked sulfanyl group (δ 3.5–4.0 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antioxidant activity : Use DPPH radical scavenging assays with IC50 calculations .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-response validation : Re-test compounds in triplicate across assays to rule out false positives/negatives.
- Solubility optimization : Adjust DMSO concentrations (≤1% v/v) to prevent aggregation artifacts. Refer to solubility studies of structurally similar isoquinoline derivatives .
- Target specificity profiling : Use proteome-wide affinity pulldown assays with LC-MS/MS to identify off-target interactions .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
- Molecular docking : Simulate binding to targets (e.g., Keap1-Nrf2) using AutoDock Vina. Prioritize poses with lowest binding energies (ΔG ≤ −8 kcal/mol) .
Q. How should environmental fate studies be designed for this compound?
Methodological Answer:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure CO2 evolution over 28 days .
- Ecotoxicity : Test acute toxicity in Daphnia magna (48h LC50) and algal growth inhibition (72h IC50) .
Q. What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
